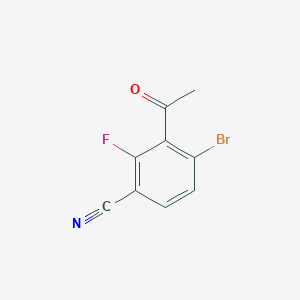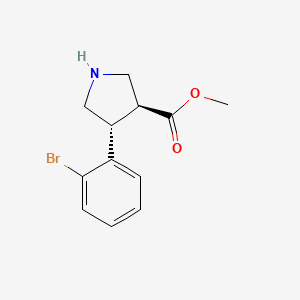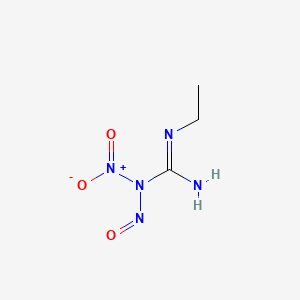
5-Phenoxypyrimidine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenoxypyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyrimidine-2-carbonitrile typically involves the reaction of phenol with a suitable pyrimidine precursor. One common method involves the reaction of 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
5-Phenoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of pyrimidine-2-carbonitrile derivatives with oxidized phenoxy groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
5-Phenoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Phenoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in disease pathways. For example, it may inhibit enzymes like dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis and cell proliferation. The compound’s interaction with these enzymes can lead to the disruption of cellular processes and ultimately cell death.
相似化合物的比较
Similar Compounds
Pyrimidine-5-carbonitrile: Shares the pyrimidine core but lacks the phenoxy group.
Phenoxypyrimidine: Similar structure but without the carbonitrile group.
2-Phenoxypyrimidine: Similar structure but with the phenoxy group at a different position.
Uniqueness
5-Phenoxypyrimidine-2-carbonitrile is unique due to the presence of both the phenoxy and carbonitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C11H7N3O |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
5-phenoxypyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-6-11-13-7-10(8-14-11)15-9-4-2-1-3-5-9/h1-5,7-8H |
InChI 键 |
FJPKWXRUBVXWHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CN=C(N=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)
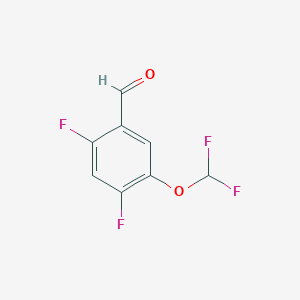
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)

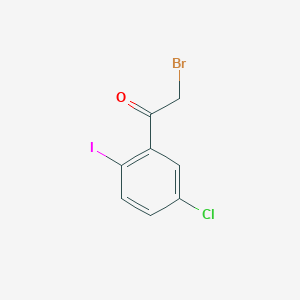
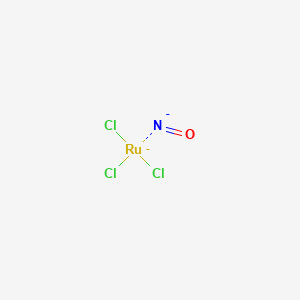
![(R)-1-(1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-yl)pyrrolidine-2,5-dione](/img/structure/B13112245.png)

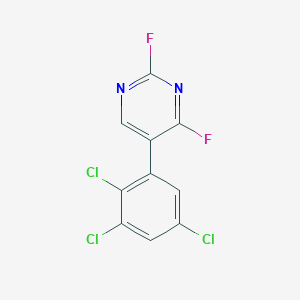
![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)

